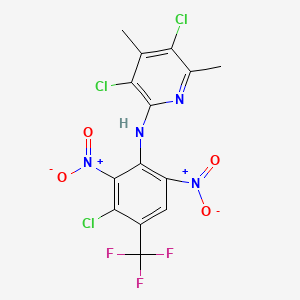
2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple halogen atoms, nitro groups, and a trifluoromethyl group, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinamine core, followed by the introduction of chloro, nitro, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reagent concentrations. Advanced techniques like flow chemistry may be employed to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or sulfuric acid are employed depending on the type of substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups replacing the halogen or nitro groups.
Applications De Recherche Scientifique
2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and nitro groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-methyl-
- 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4-ethyl-
Uniqueness
Compared to similar compounds, 2-Pyridinamine, 3,5-dichloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-4,6-dimethyl- stands out due to its additional methyl group, which may influence its chemical reactivity and biological activity. This structural difference can result in variations in its physical properties, such as solubility and stability, as well as its interaction with biological targets.
Propriétés
Numéro CAS |
79614-63-4 |
|---|---|
Formule moléculaire |
C14H8Cl3F3N4O4 |
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
3,5-dichloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-4,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C14H8Cl3F3N4O4/c1-4-8(15)5(2)21-13(9(4)16)22-11-7(23(25)26)3-6(14(18,19)20)10(17)12(11)24(27)28/h3H,1-2H3,(H,21,22) |
Clé InChI |
NMEVIDHSLJVKNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















